molecular formula C13H19NO2S B10979150 N-(4-methylcyclohexyl)benzenesulfonamide

N-(4-methylcyclohexyl)benzenesulfonamide

Cat. No.: B10979150
M. Wt: 253.36 g/mol
InChI Key: XEDLBJMUWYMRIP-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)benzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₉NO₂S. It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a cyclohexyl ring substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylcyclohexyl)benzenesulfonamide typically involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Cyclohexylamine+p-Toluenesulfonyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+p-Toluenesulfonyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the separation of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-methylcyclohexyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to downstream effects.

Comparison with Similar Compounds

Uniqueness: N-(4-methylcyclohexyl)benzenesulfonamide is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can affect its interactions with molecular targets.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-(4-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C13H19NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3

InChI Key

XEDLBJMUWYMRIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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